Capuride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Capuride can be synthesized through the reaction of 2-ethyl-3-methylpentanoic acid with urea under specific conditions. The reaction typically involves heating the acid with urea in the presence of a catalyst to form the desired N-acylurea compound .
Industrial Production Methods
Industrial production of this compound involves a similar synthetic route but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Capuride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of primary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Capuride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-acylurea chemistry.
Biology: Investigated for its effects on the central nervous system and its potential as a sedative and anticonvulsant.
Medicine: Explored for its potential use in treating anxiety and sleep disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
Capuride exerts its effects by acting as a central nervous system depressant. It binds to specific receptors in the brain, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability. The molecular targets include GABA receptors and associated ion channels .
Comparison with Similar Compounds
Similar Compounds
Barbiturates: Similar in their sedative and hypnotic effects but differ in their chemical structure and duration of action.
Benzodiazepines: Also act on GABA receptors but have a different chemical structure and a broader range of therapeutic uses.
Valnoctylurea: A chiral stereoisomer of valproic acid urea derivative with similar anticonvulsant properties.
Uniqueness
Capuride is unique in its specific N-acylurea structure, which provides a distinct pharmacological profile compared to other sedatives. Its duration of action and specific binding to GABA receptors make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
5579-13-5 |
---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-carbamoyl-2-ethyl-3-methylpentanamide |
InChI |
InChI=1S/C9H18N2O2/c1-4-6(3)7(5-2)8(12)11-9(10)13/h6-7H,4-5H2,1-3H3,(H3,10,11,12,13) |
InChI Key |
HLSLSXBFTXUKCY-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CC)C(=O)NC(=O)N |
Canonical SMILES |
CCC(C)C(CC)C(=O)NC(=O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
5579-13-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Capuride; NSC 27178; NSC-27178; NSC27178; NSC27690; NSC-27690; NSC 27690; valnoctylurea |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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